
Methyl 3-iodo-4,6-dimethoxy-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-iodo-4,6-dimethoxy-2-methylbenzoate: is an organic compound with the molecular formula C11H13IO4 It is a derivative of benzoic acid, featuring iodine, methoxy, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-iodo-4,6-dimethoxy-2-methylbenzoate typically involves the iodination of a precursor compound, such as 3,4,6-trimethoxy-2-methylbenzoic acid. The iodination reaction can be carried out using iodine and an oxidizing agent like potassium iodate in an acidic medium. The resulting iodinated product is then esterified using methanol and a catalyst like sulfuric acid to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Methyl 3-iodo-4,6-dimethoxy-2-methylbenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Products like 3-azido-4,6-dimethoxy-2-methylbenzoate.
Oxidation: Products like 3-iodo-4,6-dimethoxy-2-methylbenzoic acid.
Reduction: Products like 3-iodo-4,6-dimethoxy-2-methylbenzyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-iodo-4,6-dimethoxy-2-methylbenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving iodinated aromatic compounds.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties, such as high refractive index or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of Methyl 3-iodo-4,6-dimethoxy-2-methylbenzoate depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or receptors through its aromatic ring and functional groups, affecting biochemical pathways.
Comparación Con Compuestos Similares
Methyl 3-iodo-4-methoxybenzoate: Similar structure but with fewer methoxy groups.
Methyl 2-iodo-3-methylbenzoate: Similar structure but with different substitution pattern.
Methyl 3-iodo-4,6-dimethoxybenzoate: Similar structure but without the methyl group.
Uniqueness: Methyl 3-iodo-4,6-dimethoxy-2-methylbenzoate is unique due to the combination of iodine, methoxy, and methyl groups, which confer specific reactivity and properties not found in other similar compounds. This makes it a valuable compound for targeted applications in synthesis and research.
Propiedades
Número CAS |
72911-52-5 |
|---|---|
Fórmula molecular |
C11H13IO4 |
Peso molecular |
336.12 g/mol |
Nombre IUPAC |
methyl 3-iodo-4,6-dimethoxy-2-methylbenzoate |
InChI |
InChI=1S/C11H13IO4/c1-6-9(11(13)16-4)7(14-2)5-8(15-3)10(6)12/h5H,1-4H3 |
Clave InChI |
DBNRQPJTFRSBMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=C1I)OC)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



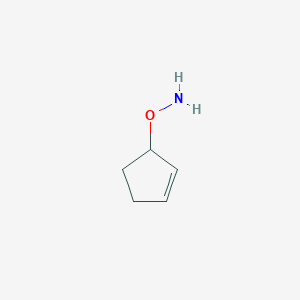
![10,11-Dimethoxy-3-isotetrahydroalstonique acide hydrazide diphosphate [French]](/img/structure/B14454444.png)
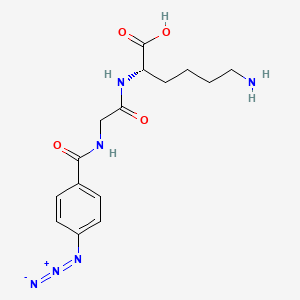

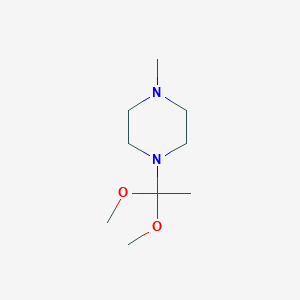
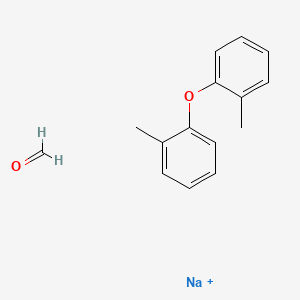
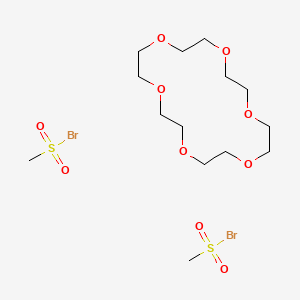
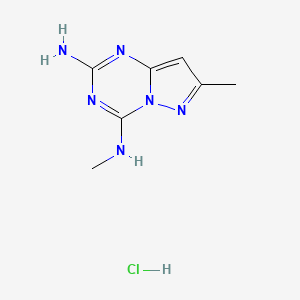
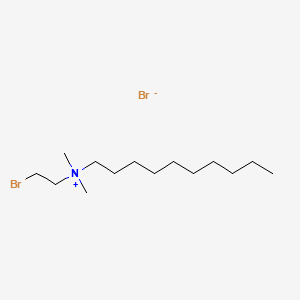

![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)
![1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-thione](/img/structure/B14454512.png)
![3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid](/img/structure/B14454515.png)
